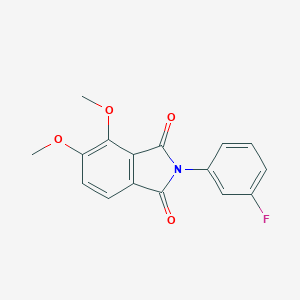
2-(3-fluorofenil)-4,5-dimetoxi-1H-isoindol-1,3(2H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research. The synthesis method of this compound is relatively simple, and it can be easily obtained through a few steps. The aim of
Mecanismo De Acción
The mechanism of action of 2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. It has also been shown to modulate the expression of certain genes and proteins, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to possess potent antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is its ease of synthesis and high yield. This compound is also relatively stable and can be easily stored for long periods of time. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione. One potential direction is the development of new therapeutic agents based on this compound. Another potential direction is the study of the mechanism of action of this compound in more detail, which could lead to the discovery of new signaling pathways and targets for drug development. Additionally, the study of the structure-activity relationship of this compound could lead to the development of more potent and selective analogs.
Métodos De Síntesis
The synthesis method of 2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione involves the reaction of 3-fluorobenzaldehyde with 2,3-dimethoxyphenylacetic acid in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with concentrated hydrochloric acid to obtain the final product. The yield of this synthesis method is relatively high, and the purity of the product can be easily obtained through recrystallization.
Aplicaciones Científicas De Investigación
Actividad Antiprotozoaria
El andamio de indazol, que es estructuralmente similar al compuesto en cuestión, se ha utilizado en la síntesis de derivados con una actividad antiprotozoaria significativa . Estos compuestos han demostrado eficacia contra protozoos como Entamoeba histolytica, Giardia intestinalis y Trichomonas vaginalis. Se cree que la presencia de grupos atractores de electrones en el anillo fenilo, como el átomo de flúor en 2-(3-fluorofenil)-4,5-dimetoxiisoindol-1,3-diona, mejora esta actividad.
Aplicaciones Antibacterianas
Las sulfonamidas, que comparten una estructura aromática y de amina común con nuestro compuesto, se han utilizado como fármacos antibacterianos durante décadas . La sustitución de flúor en el anillo fenilo puede aumentar potencialmente la eficacia de estos compuestos debido a su naturaleza electronegativa, lo que influye en la interacción con las enzimas bacterianas.
Investigación Antica
Propiedades
IUPAC Name |
2-(3-fluorophenyl)-4,5-dimethoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO4/c1-21-12-7-6-11-13(14(12)22-2)16(20)18(15(11)19)10-5-3-4-9(17)8-10/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJGJRQVPOWFEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(4-Chlorophenyl)acetyl]-6-(4-ethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B440707.png)
![6-anthracen-9-yl-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B440709.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B440749.png)
![N-Cyclohexyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B440759.png)
![9,9-Dimethyl-5-(2-methylpropanoyl)-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B440769.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B440772.png)
![2-(4-nitrophenyl)-5-phenyl-4-[(E)-{[2-(4-propanoylpiperazin-1-yl)ethyl]imino}methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B440780.png)
![11-(2,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B440785.png)

![11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B440793.png)
![ethyl 4-{[(1,3-dicyclohexyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B440798.png)
![Methyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B440799.png)
![2-(4-methylphenoxy)-N-[4-(2-oxazolo[4,5-b]pyridinyl)phenyl]acetamide](/img/structure/B440800.png)
![9,9-dimethyl-6-(4-pentoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B440802.png)